molecular formula C15H9FN4S2 B2679638 4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-63-8

4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2679638
CAS No.: 862974-63-8
M. Wt: 328.38
InChI Key: GREQIPQVWRKGQH-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a hybrid structure incorporating both benzothiazole and aminothiazole scaffolds, which are privileged structures in drug discovery known for their potent biological activities . Compounds based on the N-(thiazol-2-yl)-benzamide structure have been identified as a first-in-class of selective antagonists for the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators with a potential state-dependent mechanism of action . Furthermore, the 2-aminothiazole nucleus is a fundamental component of several clinically applied anticancer drugs and numerous investigational compounds . Research on analogous benzothiazole derivatives has demonstrated broad-spectrum antitumor activity, with promising nanomolar potency against a wide range of human cancer cell lines, including breast, liver, and lung cancers . The structural motifs present in this compound suggest potential as a kinase inhibitor, potentially targeting key oncogenic pathways such as the PI3K/Akt/mTOR signaling cascade, which is critical for tumor cell proliferation and survival . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

4-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4S2/c16-10-4-1-5-12-13(10)19-15(22-12)20-14-18-11(8-21-14)9-3-2-6-17-7-9/h1-8H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREQIPQVWRKGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC3=NC(=CS3)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate thioamides with haloketones to form the thiazole ring . The benzothiazole moiety can be introduced through a condensation reaction involving ortho-aminothiophenol and a suitable aldehyde . The final step often involves the coupling of the thiazole and benzothiazole intermediates under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent systems, are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient benzothiazole ring facilitates SNAr at the 2-amine position:

ReactionConditionsYieldSource
Alkylation with R-XDMF, K2_2
CO3_3
, 80°C60–70%
Acylation with RCOClTHF, Et3_3
N, RT55–65%

Electrophilic Substitution

The pyridine ring directs electrophiles to the para position relative to the nitrogen:

ReactionReagentsProductYieldSource
NitrationHNO3_3
, H2_2
SO4_4
4-Nitro-pyridin-3-yl derivative50%
SulfonationSO3_3
, H2_2
SO4_4
4-Sulfo-pyridin-3-yl derivative45%

Suzuki-Miyaura Coupling

The thiazole-bromide intermediate undergoes cross-coupling with boronic acids:

Thiazole Br+Ar B OH 2Pd dppf Cl2,Na2CO3Thiazole Ar(Yield 70 80 )[2][6]\text{Thiazole Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd dppf Cl}_2,\text{Na}_2\text{CO}_3}\text{Thiazole Ar}\quad (\text{Yield 70 80 })\quad[2][6]

Buchwald-Hartwig Amination

Palladium-catalyzed C–N bond formation modifies the benzothiazole amine:

SubstrateAmineLigandYieldSource
4-Fluoro-benzothiazol-2-aminePiperidineXantphos65%

Stability and Degradation Pathways

  • Hydrolytic Stability : The benzothiazole ring resists hydrolysis under acidic conditions (pH 3–5) but degrades in strong bases (pH > 10) .

  • Thermal Stability : Decomposes at temperatures >250°C, forming fluorinated aromatic byproducts.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine can be achieved through various methods, commonly involving the reaction of thiazole derivatives with appropriate amines or acyl chlorides. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized for structural confirmation and purity assessment.

Synthesis Method

A notable synthesis method involves:

  • Reacting thiazole derivatives with suitable amines.
  • Employing acyl chlorides to facilitate the formation of the final product.

Biological Activities

Research has documented numerous biological evaluations of compounds similar to this compound, highlighting their potential in various therapeutic areas.

Anticancer Activity

The compound exhibits promising anticancer properties, particularly against lung cancer (A549) and breast cancer (MCF-7) cell lines. Studies have shown that it may inhibit key enzymes involved in tumor growth, such as PI3Kγ, with effective IC50 values indicating significant inhibition at low concentrations .

Anti-inflammatory Properties

The anti-inflammatory effects are attributed to its ability to modulate biological pathways involved in inflammatory responses. This property is crucial for developing treatments for chronic inflammatory diseases.

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent, demonstrating efficacy against various bacterial strains. Its structural characteristics allow it to interact effectively with microbial targets .

Research Case Studies

Study Focus Findings
Study on Antimalarial ActivityInvestigated thiazole analogs for antimalarial propertiesModifications on the N-aryl amide group significantly enhanced potency against Plasmodium falciparum .
Inhibition of Pin1Evaluated new thiazole derivatives for Pin1 inhibitionSeveral derivatives exhibited low micromolar IC50 values, indicating potential as anticancer agents .
Leishmanicidal ActivityTested phthalimido-thiazole derivatives against Leishmania infantumCompounds showed significant activity with low cytotoxicity towards mammalian cells .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For instance, it may act as an inhibitor of certain kinases or proteases, thereby modulating signal transduction pathways.

Comparison with Similar Compounds

Positional Isomers and Pyridine Substitution Effects

  • 4-Fluoro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine (): This positional isomer substitutes pyridin-3-yl with pyridin-2-yl. Pyridin-2-yl derivatives exhibit tautomerism, where the hydrogen atom shifts between thiazole and pyridine nitrogen, influencing electronic properties and binding affinity .
  • N-(4-(4-Methoxyphenyl)Thiazol-2-yl)-Pyridin-3-yl-Amine ():
    Replacing the benzo[d]thiazole with a methoxyphenyl-thiazole alters lipophilicity and solubility. The methoxy group increases electron density, which may reduce metabolic stability compared to the fluoro-substituted analog .

Halogen-Substituted Analogs

  • 4-Chloro-N-(Pyridin-2-ylmethyl)Benzo[d]Thiazol-2-Amine ():
    Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce the compound’s ability to participate in halogen bonding, a critical interaction in target protein binding. This may result in lower potency in kinase assays .

  • 4,7-Dimethoxy-N-(Pyridin-3-ylmethyl)Benzo[d]Thiazol-2-Amine (): Dimethoxy groups enhance solubility but decrease membrane permeability.

Physicochemical and Pharmacological Properties

Electronic and Steric Effects

  • Fluorine vs. Chlorine : The fluorine atom’s electronegativity enhances dipole interactions and metabolic stability, whereas chlorine’s polarizability may improve π-π stacking .
  • Pyridin-3-yl vs.

Data Table: Key Comparisons

Compound Name Substituents Yield (%) Key Property/Activity Reference
4-Fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine Fluoro, pyridin-3-yl N/A Hypothetical kinase inhibition
4-Fluoro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine Fluoro, pyridin-2-yl N/A Tautomerism-driven binding
4-Chloro-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine Chloro, pyridin-2-ylmethyl N/A Reduced halogen bonding
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)thiourea Chlorophenyl, thiourea 79 High-yield synthesis

Biological Activity

4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is a complex heterocyclic compound that belongs to the benzothiazole derivatives family, known for their diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly cancer and inflammatory conditions.

Molecular Structure and Properties

The compound features a unique molecular structure characterized by the presence of thiazole and benzothiazole rings, which are known for their biological significance. The molecular formula is C15H10FN3S2C_{15}H_{10}FN_3S_2, with a molar mass of approximately 305.37 g/mol. Its structure can be analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm identity and purity.

Key Physical Properties

PropertyValue
Molecular FormulaC15H10FN3S2
Molar Mass305.37 g/mol
Melting PointNot specified
SolubilityNot specified

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting tumor growth. In vitro studies indicate effective inhibition of cancer cell lines, with IC50 values demonstrating potency at low concentrations. For instance, related thiazole compounds have been reported with IC50 values as low as 1.61μg/mL1.61\,\mu g/mL against certain cancer cell lines .
  • Anti-inflammatory Properties : Benzothiazole derivatives often exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. The presence of fluorine and pyridine moieties may enhance these properties.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.

The mechanism of action for this compound likely involves interactions with specific cellular targets such as enzymes or receptors associated with tumor growth or inflammation. Data from biological evaluations indicate that the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cellular signaling pathways.

Case Studies and Research Findings

  • A study on thiazole derivatives highlighted their ability to inhibit cyclin-dependent kinases (CDK4 and CDK6), crucial for cell cycle regulation, thereby demonstrating their anticancer potential .
  • Another investigation into thiazole-integrated compounds revealed significant cytotoxic activity against various cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity .
  • The efficacy of this compound was compared to standard chemotherapeutics, showing competitive results that warrant further development and optimization.

Q & A

Q. What are the common synthetic routes for 4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation and subsequent functionalization. For example:

  • Cyclocondensation : Reacting a fluorinated benzo[d]thiazole precursor with a pyridinyl-thiazole intermediate in the presence of concentrated sulfuric acid (for cyclization) and DMF (for solvent compatibility) .
  • Functionalization : Post-cyclization, aromatic aldehydes or chloroacetyl chloride may be used to introduce substituents. Ethanol or triethylamine can optimize reaction efficiency .
  • Yield optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of reactants) and temperature (e.g., 70–90°C) improves yield. For instance, analogous compounds like N-(4-phenyl-1,3-thiazol-2-yl)pyridin-2-amine achieved 81% yield under similar conditions .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent positions .
  • ESI-MS : Validates molecular weight (e.g., m/z 382.1 for analogous thiazole derivatives) .
  • FT-IR : Detects functional groups like C-F (~1100 cm⁻¹) and C-N (~1250 cm⁻¹) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How is the compound’s biological activity evaluated in preliminary assays?

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis or Gram-positive bacteria (e.g., S. aureus) using microdilution methods .
  • Enzyme inhibition : Phosphodiesterase or kinase inhibition assays with fluorescence-based readouts (e.g., ATP competition) .

Advanced Research Questions

How can structural modifications enhance bioactivity? A structure-activity relationship (SAR) perspective.

  • Pyridine substitution : Replacing pyridin-3-yl with pyridin-2-yl (as in compound 55 ) improved anti-tubercular activity (MIC: 0.5 µg/mL vs. 2 µg/mL) .
  • Fluorine positioning : Fluorine at the para-position (vs. meta) on the benzothiazole ring increased lipophilicity (logP ~3.2), enhancing membrane permeability .
  • Heterocycle fusion : Benzodioxole analogs (e.g., compound 66 ) showed 10-fold higher potency in kinase inhibition due to π-π stacking with active-site residues .

Q. How to resolve contradictions in biological data between in vitro and in vivo models?

  • Metabolic stability : Poor oral bioavailability (e.g., <20% in rodents) may arise from rapid glucuronidation. Use deuterated analogs or prodrugs (e.g., ester derivatives) to improve pharmacokinetics .
  • Solubility limitations : Low aqueous solubility (<0.1 mg/mL) can be addressed via co-crystallization with cyclodextrins or formulation as nanosuspensions .

Q. What computational strategies support target identification and binding mode prediction?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets like PDE4B (binding energy: −9.2 kcal/mol) .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes (RMSD <2 Å) .
  • QSAR modeling : Partial least squares (PLS) regression correlates descriptors (e.g., polar surface area) with MIC values (R² >0.85) .

Methodological Considerations

Q. How to design a robust synthetic pathway for scale-up (>10 g)?

  • Solvent selection : Replace DMF with ethanol or acetonitrile to reduce toxicity and simplify purification .
  • Catalyst optimization : Use Amberlyst-15 (acidic resin) instead of H2SO4 for recyclability and reduced waste .
  • Process analytics : Implement PAT (Process Analytical Technology) tools like in-line FT-IR for real-time reaction monitoring .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Standardized protocols : Pre-incubate compounds in DMSO (<1% v/v) to avoid solvent-induced cytotoxicity .
  • Positive controls : Include reference compounds (e.g., isoniazid for anti-TB assays) to normalize inter-experimental variability .

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